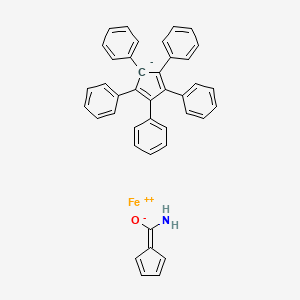
1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is an organometallic compound featuring a ferrocene core substituted with five phenyl groups and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene typically involves the following steps:
Formation of the Ferrocene Core: The initial step involves the preparation of ferrocene, which is achieved by the reaction of cyclopentadienyl anion with iron(II) chloride.
Phenylation: The ferrocene core is then subjected to Friedel-Crafts alkylation using phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl groups.
Industrial Production Methods: Industrial production of 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene core.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable ferrocene core and reactive substituents.
Biology: Investigated for its potential as a bioactive molecule in drug design and development.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene involves its interaction with molecular targets through its aminocarbonyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The ferrocene core provides stability and facilitates electron transfer processes, which are crucial for its catalytic and bioactive properties.
Comparison with Similar Compounds
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-cyclopentadienyl: Similar structure but lacks the ferrocene core.
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-benzene: Similar phenyl substitution but different core structure.
Uniqueness: 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is unique due to its ferrocene core, which imparts stability and unique electronic properties
Properties
CAS No. |
894777-14-1 |
|---|---|
Molecular Formula |
C41H31FeNO |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
amino(cyclopenta-2,4-dien-1-ylidene)methanolate;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C6H7NO.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;7-6(8)5-3-1-2-4-5;/h1-25H;1-4,8H,7H2;/q-1;;+2/p-1 |
InChI Key |
ATKYZALEJMNIHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC(=C(N)[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
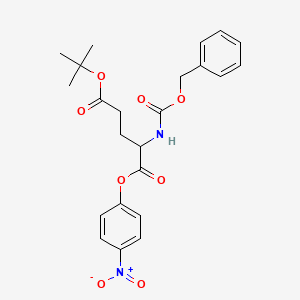
![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B12277887.png)

![Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester](/img/structure/B12277894.png)
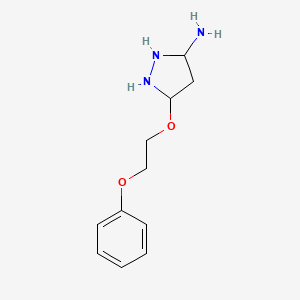
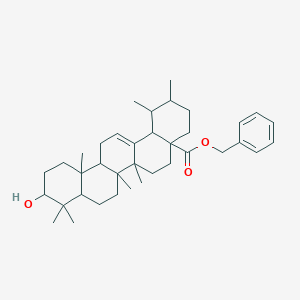
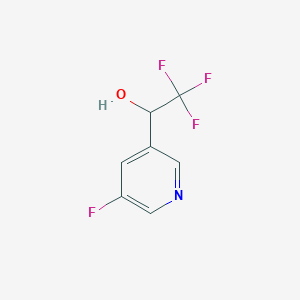
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
